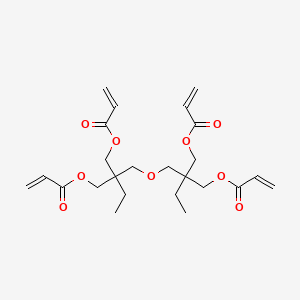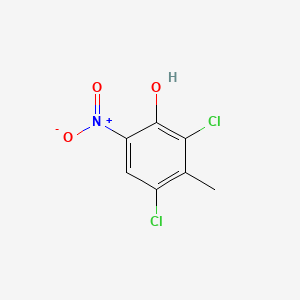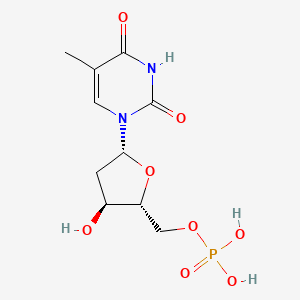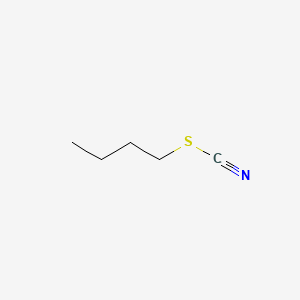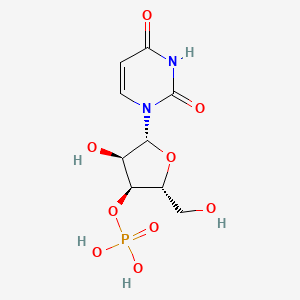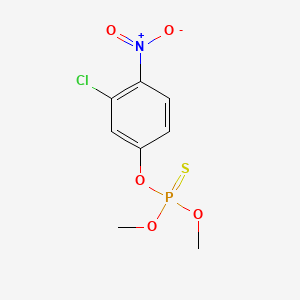
Di-4-fluorophenyl sulfide
説明
Di-4-fluorophenyl sulfide, also known as 1,1’-Disulfanediylbis(4-fluorobenzene), is an organic compound with the molecular formula C12H8F2S2 and a molecular weight of 254.319 . It is used as a monomer or ligand for the synthesis of organic compounds with various functions and properties . It can also be used as a reagent for the preparation of catalysts and the catalysis of organic reactions in the fields of synthetic chemistry and drug research and development .
Synthesis Analysis
The synthesis of Di-4-fluorophenyl sulfide involves the reaction of p-fluoronitrobenzene with thiols . The reaction process requires the use of appropriate catalysts and solvents, and is controlled according to the reaction conditions .Molecular Structure Analysis
The molecular structure of Di-4-fluorophenyl sulfide is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C12H8F2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H .Chemical Reactions Analysis
Di-4-fluorophenyl sulfide is used in the field of organic synthesis. It can act as a monomer or ligand for the synthesis of organic compounds with various functions and properties . It can also be used as a reagent for the preparation of catalysts and the catalysis of organic reactions in the fields of synthetic chemistry and drug research and development .Physical And Chemical Properties Analysis
Di-4-fluorophenyl sulfide has a density of 1.35±0.1 g/cm3 (Predicted), a melting point of 49-51 °C, a boiling point of 141℃/1mm, a flash point of 144.4°C, and a vapor pressure of 0.000825mmHg at 25°C . It is soluble in methanol and acetone .科学的研究の応用
Fluorescence Imaging
Di-4-fluorophenyl sulfide is involved in the development of novel fluorescent probes, which are crucial for imaging applications in biological research. For instance, its derivatives have been used to create probes for imaging hydrogen sulfide (H2S) in cells and tissues. These probes demonstrate significant sensitivity and selectivity, making them valuable tools for biological and chemical analyses (Zhu, Wu, Guo, & Wang, 2019).
Chemical Synthesis
Di-4-fluorophenyl sulfide plays a role in chemical synthesis, particularly in reactions involving diaryl disulfides. It has been used in the arylthiolation of aromatic compounds, indicating its utility in various synthetic pathways (Takeuchi & Suga, 2000).
Luminescence Studies
The compound has been a subject of study in luminescence research. Its derivatives are investigated for their electronic structure and optical properties, contributing to the understanding of luminescence mechanisms in materials science (Zhang, Zhang, Zhang, Sham, Hu, & Sun, 2016).
Biomedical Research
In biomedical research, derivatives of di-4-fluorophenyl sulfide are used in the development of probes for detecting biologically important gases like hydrogen sulfide. These probes are instrumental in exploring physiological and pathological processes in live cells and tissues (Wang, Wen, Huo, & Yin, 2019).
Polymer Synthesis
This compound has applications in polymer chemistry, particularly in the synthesis of poly(arylene sulfides). Its thermolytic properties have been exploited for the production of high molecular weight polymers, showing its significance in the development of new materials (Wang & Hay, 1992).
Safety And Hazards
Di-4-fluorophenyl sulfide is volatile in the air, so long exposure to the air should be avoided. During operation, care should be taken to avoid inhaling steam or inhaling its dust . It should be used in accordance with appropriate industrial practices and safety measures, avoid direct contact with skin or eyes, and be placed in a dark, dry and well-ventilated place .
特性
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXZJIKDNHDPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SSC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193508 | |
| Record name | Di-4-fluorophenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-4-fluorophenyl sulfide | |
CAS RN |
405-31-2 | |
| Record name | Disulfide, bis(4-fluorophenyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-4-fluorophenyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-4-fluorophenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulfide, bis(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



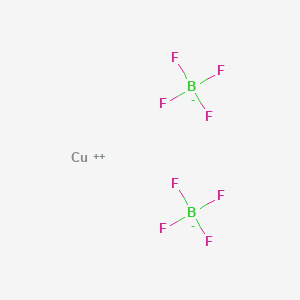
![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)


